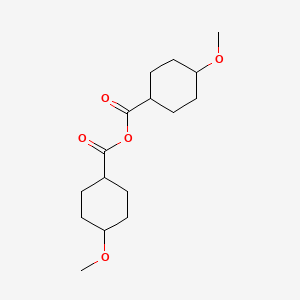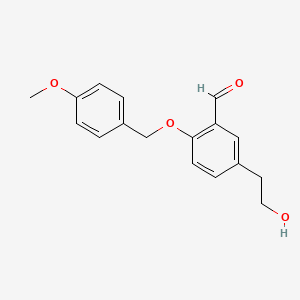
5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde is an organic compound that features a benzaldehyde core with hydroxyethyl and methoxybenzyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyethylbenzaldehyde and 4-methoxybenzyl chloride.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzoic acid.
Reduction: 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biological Activity: Studied for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential precursor for the development of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for compounds like 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde depends on its specific application. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors in biological systems. The hydroxyethyl and methoxybenzyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Hydroxyethyl)-2-((4-methoxyphenyl)oxy)benzaldehyde: Similar structure but with a phenyl group instead of a benzyl group.
5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzoic acid: Oxidized form of the compound.
Uniqueness
The unique combination of hydroxyethyl and methoxybenzyl groups in 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde may confer specific properties that are not present in similar compounds, such as unique reactivity or biological activity.
Propiedades
Fórmula molecular |
C17H18O4 |
|---|---|
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
5-(2-hydroxyethyl)-2-[(4-methoxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H18O4/c1-20-16-5-2-14(3-6-16)12-21-17-7-4-13(8-9-18)10-15(17)11-19/h2-7,10-11,18H,8-9,12H2,1H3 |
Clave InChI |
DFIFZBYZALRRGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


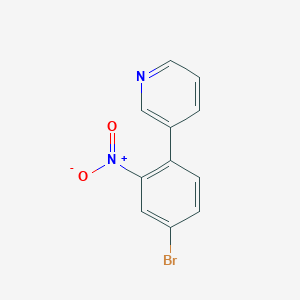
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)


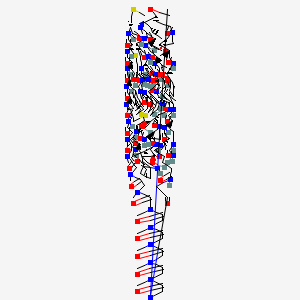
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
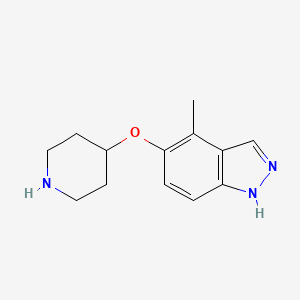

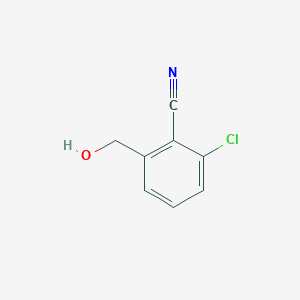
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)
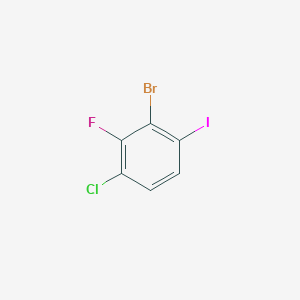

![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)
